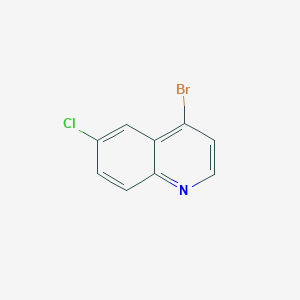

4-Bromo-6-chloroquinoline

Vue d'ensemble

Description

4-Bromo-6-chloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5BrClN It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromo-6-chloroquinoline typically involves the bromination and chlorination of quinoline derivatives. One common method involves the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a three-step process, resulting in the formation of this compound with a yield of approximately 70% .

Another method involves the reaction of 6-bromoquinolin-4-ol with phosphorus oxychloride. The mixture is heated to reflux for several hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be environmentally friendly and cost-effective, making it suitable for mass production .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 4 and 6 of the quinoline ring exhibit distinct reactivity, enabling selective substitution under controlled conditions.

Key Reactions:

- Azide Substitution : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) replaces the C4 bromine with an azide group, yielding 4-azido-6-chlorocinnoline . This reaction proceeds at 100°C for 32 hours with a 35.2% yield .

- Iodine Exchange : Reaction with hydroiodic acid (HI) in acetonitrile replaces the C4 chlorine with iodine, forming 6-bromo-4-iodoquinoline .

Reagents and Conditions:

| Position | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| C4-Br | NaN₃ | DMF | 100°C | 88% |

| C4-Cl | HI | Acetonitrile | Reflux | 35% |

Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of complex heterocycles.

Suzuki-Miyaura Coupling :

- Palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at C6. For example, reaction with 4-methoxyphenylboronic acid yields 4-chloro-2-(4-methoxyphenyl)quinoline .

- Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/water (3:1), 80°C, 12 hours .

Buchwald-Hartwig Amination :

- Coupling with amines replaces bromine with amino groups. For instance, reaction with morpholine at 90°C produces 6-morpholino-4-chloroquinoline .

Oxidation and Reduction

- Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the quinoline ring, forming quinoline N-oxide derivatives .

- Reduction : Lithium aluminum hydride (LiAlH₄) reduces the chlorine atom to a hydroxyl group, yielding 6-bromoquinolin-4-ol .

Cyclization Reactions

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-6-chloroquinoline serves as an important intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial , antiviral , and anticancer properties. Its structural features allow it to interact with biological targets effectively.

- Antimicrobial Activity : The compound has shown significant activity against various bacterial strains by inhibiting DNA synthesis through the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to cell death. In vitro studies indicate potent activity against pathogens such as E. coli and S. aureus .

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 cells, through mitochondrial pathway activation. Researchers suggest that the halogenated structure enhances its efficacy as an anticancer agent .

Materials Science

In materials science, this compound is utilized in the development of organic semiconductors and advanced materials. Its unique properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Biological Research

The compound acts as a valuable tool for studying biological processes involving quinoline derivatives. It aids in the exploration of biochemical pathways and mechanisms underlying various diseases, particularly those related to microbial infections and cancer .

Chemical Synthesis

This compound is employed in synthesizing various heterocyclic compounds and serves as a building block for more complex molecules. Its reactivity allows for diverse synthetic routes, including nucleophilic substitution reactions .

Case Study: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of quinoline derivatives, researchers found that compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus. The presence of bromine and chlorine significantly contributed to increased potency .

Case Study: Anticancer Activity

Another investigation focused on the effects of halogenated quinolines on cancer cell lines highlighted that this compound induced apoptosis in MCF-7 cells through mitochondrial pathway activation. This study emphasizes the need for further exploration into its structure-activity relationship to develop more effective anticancer agents derived from this scaffold .

Mécanisme D'action

The mechanism of action of 4-Bromo-6-chloroquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death . The compound may also interact with other molecular targets and pathways, depending on its specific structure and functional groups .

Comparaison Avec Des Composés Similaires

4-Bromo-6-chloroquinoline can be compared with other similar compounds, such as:

- 6-Bromo-4-chloroquinoline

- 7-Bromo-2-chloroquinoline

- 3-Bromo-4-chloroquinoline

- 8-Bromo-4-chloroquinoline

These compounds share similar structural features but differ in the position of the bromine and chlorine atoms. The unique arrangement of these atoms in this compound contributes to its distinct chemical properties and reactivity .

Activité Biologique

4-Bromo-6-chloroquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bicyclic structure consisting of a fused benzene and pyridine ring, with bromine and chlorine substituents that enhance its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C9H5BrClN, with a molecular weight of approximately 232.50 g/mol. The synthesis of this compound typically involves multi-step reactions, often utilizing methods such as nucleophilic substitution and cyclization reactions. For example, one common synthetic route includes the use of phosphorus trichloride in the presence of suitable nucleophiles to introduce the halogen substituents effectively.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties, particularly against bacterial strains. Its mechanism of action primarily involves the inhibition of DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase. This results in the cleavage of bacterial DNA, ultimately leading to cell death. In vitro studies have reported that derivatives of this compound exhibit potent activity against various pathogens, including those responsible for respiratory infections .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Pathogen | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | E. coli | 5.2 | |

| This compound | S. aureus | 3.8 | |

| This compound | Pseudomonas aeruginosa | 7.1 |

Anticancer Properties

Research has also revealed the anticancer potential of this compound. Studies indicate that it may exert cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For instance, experiments conducted on human breast cancer MCF-7 cells showed that compounds similar to this compound were non-toxic at lower concentrations but exhibited significant cytotoxicity at higher doses .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| This compound | MCF-7 | >50 | Induces apoptosis | |

| This compound | HeLa | 25 | Cell cycle arrest | |

| This compound | A549 | 30 | ER stress-mediated apoptosis |

Enzyme Inhibition

Moreover, this compound has been studied for its ability to inhibit various enzymes involved in critical biochemical pathways. Notably, it has shown inhibitory effects on cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism. For example, it has been identified as an inhibitor of CYP1A2 and CYP2C19, which could influence the pharmacokinetics of co-administered drugs .

Table 3: Enzyme Inhibition Profile

Case Studies

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, including this compound, researchers found that compounds with halogen substitutions exhibited enhanced activity against E. coli and S. aureus. The study concluded that the presence of bromine and chlorine atoms significantly contributed to the increased potency against these pathogens .

Case Study: Anticancer Activity

Another investigation focused on the effects of halogenated quinolines on cancer cell lines highlighted that this compound induced apoptosis in MCF-7 cells through mitochondrial pathway activation. The study suggested that further exploration into its structure-activity relationship could lead to more effective anticancer agents derived from this scaffold .

Propriétés

IUPAC Name |

4-bromo-6-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBLUGZKVJAOLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615913 | |

| Record name | 4-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-30-9 | |

| Record name | 4-Bromo-6-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1070879-30-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.